molecular formula C5H4F2N2O B12869623 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone CAS No. 73305-85-8

1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone

Cat. No.: B12869623
CAS No.: 73305-85-8
M. Wt: 146.09 g/mol
InChI Key: FLPGKWMIXHXOQW-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound with the molecular formula C5H4F2N2O. It features a pyrazole ring substituted with two fluorine atoms and an ethanone group. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced bioavailability .

Preparation Methods

The synthesis of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,4-difluoropyrazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .

Properties

CAS No.

73305-85-8

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

1-(3,4-difluoropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H4F2N2O/c1-3(10)9-2-4(6)5(7)8-9/h2H,1H3

InChI Key

FLPGKWMIXHXOQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C(=N1)F)F

Origin of Product

United States

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